methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .
The final step involves the coupling of the indole and thiazole intermediates through an acylation reaction, followed by esterification to form the carboxylate ester. This process requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The thiazole ring can also interact with metal ions and other biomolecules, potentially enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Share the indole moiety and carboxylate ester group.
Thiazole-4-carboxylate derivatives: Share the thiazole ring and carboxylate ester group.
Bromoindole derivatives: Share the bromine-substituted indole moiety.
Uniqueness
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the combination of the indole and thiazole moieties, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-{[(4-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C16H14BrN3O3S with a molecular weight of approximately 408.3 g/mol. Its structure includes an indole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄BrN₃O₃S |
Molecular Weight | 408.3 g/mol |
CAS Number | 1401558-05-1 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole derivative followed by acylation and thiazole ring formation. The detailed synthetic pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives based on indole have shown efficacy against various bacterial strains, including resistant strains. In a study examining similar compounds, MIC values against Staphylococcus aureus and Escherichia coli were reported in the range of 4.69 to 22.9 µM and 2.33 to 156.47 µM respectively .
Cytotoxicity and Anticancer Activity
The compound's potential as an anticancer agent has been explored in various cell lines. In vitro studies have demonstrated that related thiazole derivatives possess cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds ranged from 6.46 to 6.56 µM, indicating promising activity .
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation. For example, some thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antibacterial Testing : In a comparative study, analogs of the compound were tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with varying MIC values.
- Anticancer Assays : In vivo studies using mouse models showed that compounds derived from this scaffold could inhibit tumor growth significantly compared to controls.
Properties
Molecular Formula |
C16H14BrN3O3S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-7-6-10-11(17)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
LGPUDXLQHKOSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
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